molecular formula C14H19ClNO9- B1141092 (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate CAS No. 109581-83-1

(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate

Cat. No. B1141092
CAS RN: 109581-83-1
M. Wt: 380.75496
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to "(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate" involves intricate chemical reactions, highlighting the complexity and specificity required in organic synthesis. For instance, compounds with acetamido groups and specific structural motifs have been synthesized through multi-step reactions, involving acetylation, chlorination, and protection-deprotection strategies (Liang Xiao-lon, 2015).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, providing insights into the 3D arrangement of atoms and the spatial geometry which is crucial for understanding the chemical behavior and reactivity of the molecule (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

Chemical reactions involving acetamido and related groups often include nucleophilic substitution, esterification, and condensation reactions. These reactions can lead to a wide range of products with diverse chemical properties, depending on the reactants and conditions employed. The presence of functional groups such as acetamido and chloro groups plays a significant role in the reactivity of the molecule, influencing the outcome of chemical reactions (S. P. Bondge et al., 2009).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of complex acetamido and chloroacetate derivatives involves multi-step chemical reactions, often starting from simpler acetophenones or acetyl chlorides. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps, demonstrating a methodological approach that could be relevant for synthesizing and characterizing compounds like the one you're interested in (Zhong-cheng & Wan-yin, 2002).

Crystal and Molecular Structures

  • The analysis of crystal and molecular structures of related compounds, such as N-(5-Chloro-2-hydroxy-phenyl)-acetamide, provides insights into the supramolecular architectures which involve various non-covalent interactions, crucial for understanding the physical and chemical properties of complex organic compounds (Xinchen et al., 2018).

Biological Activities

  • The exploration of biological activities, such as antimicrobial properties, is a common application of acetamide derivatives. For instance, pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from chloroacetate materials, have shown promising antimicrobial activities (Hossan et al., 2012).

Environmental and Analytical Chemistry

  • Chloroacetamide herbicides and their metabolites have been studied for their environmental impact and metabolism in human and rat liver microsomes, which might offer a perspective on the environmental fate or toxicological studies related to similar compounds (Coleman et al., 2000).

Synthetic Methodologies

  • Innovative synthetic methodologies, such as green approaches for drug design, might provide eco-friendly and efficient routes for the synthesis of complex molecules, potentially applicable to the synthesis of the compound (Reddy et al., 2014).

Mechanism of Action

While the specific mechanism of action for “(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate” is not available, similar compounds such as 5-acetamido-2-hydroxy benzoic acid derivatives have shown to have a better bioavailability and binding affinity with the COX-2 receptor .

properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO9/c1-6(17)16-11(14(15)22)13(25-9(4)20)12(24-8(3)19)10(21)5-23-7(2)18/h10-13,21H,5H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXGKUQLZJSIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(C(C(COC(=O)C)O)OC(=O)C)OC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 76413640

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